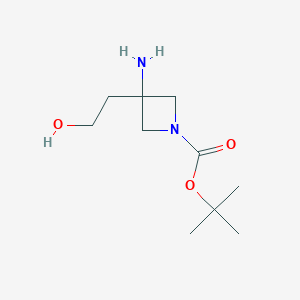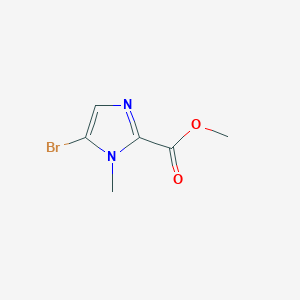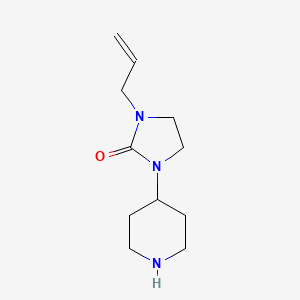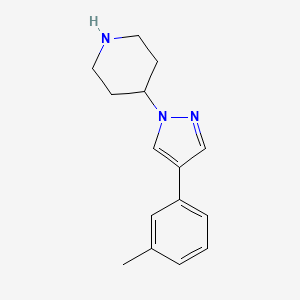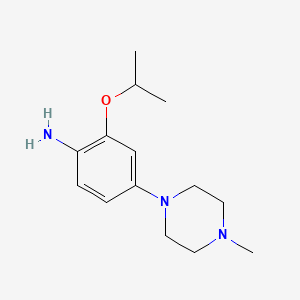
2-异丙氧基-4-(4-甲基哌嗪-1-基)苯胺
描述
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is a chemical compound with the CAS Number: 1280594-97-9 . It has a molecular weight of 249.36 and its IUPAC name is 2-isopropoxy-4-(4-methyl-1-piperazinyl)aniline .
Molecular Structure Analysis
The InChI code for 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is 1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline include a molecular weight of 249.36 . The compound’s InChI code provides further information about its chemical structure .科学研究应用
激酶抑制
2-异丙氧基-4-(4-甲基哌嗪-1-基)苯胺及其类似物已被研究其作为激酶抑制剂的潜力。Boschelli 等人 (2001) 发现某些类似物,特别是那些具有 4-甲基哌嗪基团的类似物,对 Src 激酶活性表现出有效的抑制作用。这种抑制作用在 Src 酶促反应和 Src 依赖性细胞增殖中均有效,表明由于 Src 激酶在肿瘤生长中的作用而在癌症治疗中具有潜在应用 (Boschelli 等人,2001)。
抗菌活性
含有 4-甲基哌嗪-1-基苯胺部分的化合物已被合成并评估其抗菌性能。例如,Yolal 等人 (2012) 探索了埃派瑞唑类分子,其中包括 3-氟-4-(4-苯基哌嗪-1-基)苯胺衍生物,显示出显着的抗分枝杆菌 smegmatis 活性。这些发现表明开发新的抗菌剂的潜在途径 (Yolal 等人,2012)。
生物活性化合物合成
该分子已被用于合成各种生物活性化合物。Koroleva 等人 (2011) 讨论了含有 N-甲基哌嗪片段的新型羧酸酰胺的合成,这些酰胺是伊马替尼等抗白血病剂合成的关键中间体。这突出了其在重要药理学剂开发中的作用 (Koroleva 等人,2011)。
G-四链体稳定
Pomeislová 等人 (2020) 研究了使用 4-(4-甲基哌嗪-1-基)苯胺衍生物作为 c-MYC G-四链体的稳定剂,这是一种 DNA 中的结构,在癌症治疗中具有潜在意义。这些化合物对该结构的稳定作用表明了一种抗癌治疗的新方法 (Pomeislová 等人,2020)。
5-HT 再摄取抑制
含有 4-甲基哌嗪-1-基苯胺的化合物已被评估其作为抗抑郁剂的潜力。Matzen 等人 (2000) 合成了一系列不对称脲,包括具有该化合物的衍生物,它们既表现出 5-HT 再摄取抑制又表现出 5-HT(1B/1D) 拮抗作用。这种双重药理特性表明它们在治疗抑郁症方面的潜在疗效 (Matzen 等人,2000)。
作用机制
Mode of Action
Given its structural similarity to other aniline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its molecular weight (24935 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth and differentiation . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response . Toxicity studies have indicated that high doses can lead to liver and kidney damage in animal models.
Metabolic Pathways
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors to regulate gene expression, or to the mitochondria, where it influences cellular metabolism.
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGBROWUJHZCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)
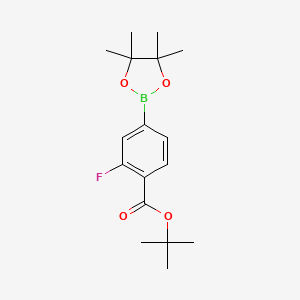

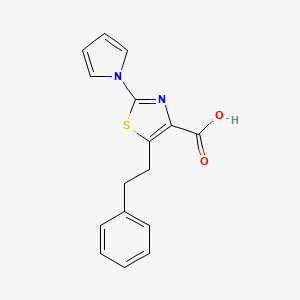
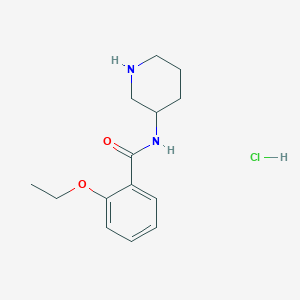
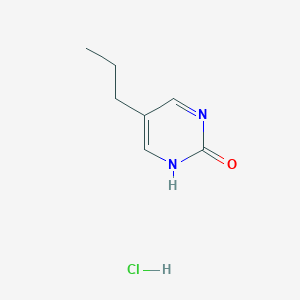

![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)
![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)
